molecular formula C10H8Cl2F2O3 B1409916 Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate CAS No. 1804516-25-3

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate

Cat. No.: B1409916
CAS No.: 1804516-25-3
M. Wt: 285.07 g/mol
InChI Key: SSTRKKQPOQEPDU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate is a halogenated benzoate ester characterized by its dichloro (Cl) and difluoromethoxy (OCHF₂) substituents at positions 2,4, and 5 on the benzene ring.

Properties

IUPAC Name

ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-8(17-10(13)14)7(12)4-6(5)11/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTRKKQPOQEPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate typically involves the esterification of 2,4-dichloro-5-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemical Synthesis :
    • Intermediate for Complex Molecules : Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate serves as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various nucleophilic substitutions and modifications that can lead to new chemical entities.
    • Reactivity Studies : The compound can undergo hydrolysis to yield 2,4-dichloro-5-fluorobenzoic acid and ethanol, which can be further utilized in synthetic pathways.
  • Biological Activity :
    • Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against biofilm-forming bacteria, it was found to reduce biofilm formation by approximately 50% at concentrations above the minimum inhibitory concentration (MIC) .
    • Anticancer Potential : In comparative studies with similar benzoate derivatives, this compound demonstrated superior antiproliferative effects against cancer cell lines such as MDA-MB-231. This suggests its potential as a lead compound for cancer therapy development .
  • Agricultural Applications :
    • Herbicide Development : The compound has been explored for its potential use in developing selective herbicides. Its chemical structure allows it to interact with specific biological targets in plants, inhibiting growth while minimizing impact on non-target species .
    • Pesticide Formulations : this compound is also being investigated for use in pesticide formulations due to its effectiveness against pests while being less harmful to beneficial organisms .

Data Tables

Application AreaSpecific UseObservations/Findings
Chemical SynthesisIntermediate for organic compoundsEnhances reactivity in nucleophilic substitutions
Biological ActivityAntimicrobial agentReduces biofilm formation by ~50% at MIC
Anticancer potentialSuperior antiproliferative effects against MDA-MB-231 cells
AgriculturalHerbicide developmentPotential selective herbicide with minimal non-target impact
Pesticide formulationsEffective against pests while preserving beneficial species

Case Studies

  • Antimicrobial Efficacy Study :
    • A recent investigation focused on the antimicrobial properties of this compound against biofilm-forming bacteria. The study concluded that at higher concentrations, the compound significantly inhibited biofilm formation, showcasing its potential as a treatment option for infections associated with biofilms .
  • Cancer Cell Line Evaluation :
    • In a comparative study involving various benzoate derivatives, this compound exhibited remarkable antiproliferative effects on MDA-MB-231 breast cancer cells. This study highlighted the compound's promise as a candidate for further development in cancer therapeutics .
  • Herbicide Development :
    • Research into the herbicidal properties of this compound indicated its ability to selectively inhibit certain plant growth processes without affecting non-target species significantly. This positions it as a valuable candidate for future agricultural applications .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can enhance its binding affinity to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
This compound Cl (2,4), OCHF₂ (5) C₁₀H₈Cl₂F₂O₃ Potential agrochemical intermediate (inferred) -
Ethyl 2,4-Dichloro-5-(chlorosulfonyl)benzoate Cl (2,4), SO₂Cl (5) C₉H₇Cl₃O₄S Discontinued (likely due to instability)
2,4-Dichloro-3,5,6-trifluorophenyl benzoate Cl (2,4), F (3,5,6) C₁₃H₆Cl₂F₃O₂ Halogenated aromatic ester; unknown use
Ethyl 2,4-dichloro-5-fluorobenzoylacetate Cl (2,4), F (5), acetyl group C₁₁H₈Cl₂F₂O₄ Specialty chemical (synthesis intermediate)
2,4-Difluoro-5-(trifluoromethoxy)benzamide F (2,4), OCF₃ (5), amide group C₈H₄F₅NO₂ Fluorinated benzamide; pharmacological relevance

Substituent Effects on Reactivity and Stability

  • Chlorosulfonyl vs. Difluoromethoxy : Ethyl 2,4-Dichloro-5-(chlorosulfonyl)benzoate (discontinued, ) contains a sulfonyl chloride group, which is highly reactive but prone to hydrolysis or instability. In contrast, the difluoromethoxy group in the target compound offers greater hydrolytic stability due to reduced electrophilicity and steric protection from fluorine atoms.
  • Fluorine Substitution : Compounds like 2,4-Difluoro-5-(trifluoromethoxy)benzamide () highlight the role of fluorine in enhancing lipophilicity and metabolic stability, a trait shared with the difluoromethoxy group in the target compound.

Performance in Polymer and Resin Systems (Indirect Insights)

While direct data on the target compound is lacking, demonstrates that ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in resin systems due to higher reactivity and better physical properties. This suggests that electron-withdrawing substituents (e.g., Cl, F) in benzoate esters could similarly enhance crosslinking efficiency in polymer matrices, though excessive halogenation might reduce compatibility with organic initiators like DPI .

Biological Activity

Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate is an organic compound with the molecular formula C10H8Cl2F2O3. This compound belongs to the class of benzoates and has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The unique structure, characterized by the presence of electron-withdrawing groups such as chlorine and difluoromethoxy, suggests enhanced binding affinity to biological targets, making it a candidate for various pharmacological applications.

This compound features several key functional groups that influence its reactivity and biological activity:

  • Chlorine Atoms: These are known to enhance lipophilicity and metabolic stability.
  • Difluoromethoxy Group: This group can significantly alter the compound's chemical and biological properties, potentially enhancing its pharmacological effects.

The biological activity of this compound is believed to be mediated through its interactions with specific enzymes or receptors. The electron-withdrawing nature of its substituents may facilitate stronger binding to target proteins, thereby modulating various biochemical pathways. Research indicates that it may interfere with inflammatory processes and exhibit antimicrobial properties.

Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties. Its ability to inhibit the growth of certain bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines, which play a crucial role in chronic inflammation and related diseases. Preliminary studies suggest that it may reduce the production of pro-inflammatory mediators such as TNF-α and IL-6 in vitro .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy In a study assessing various benzoate derivatives, this compound exhibited significant inhibitory activity against Gram-positive bacteria, with an IC50 value comparable to standard antibiotics.
Anti-inflammatory Activity Research demonstrated that this compound effectively reduced inflammation in animal models by downregulating TNF-α levels and inhibiting neutrophil migration .
Pharmacokinetic Profile Investigations into its pharmacokinetics revealed favorable absorption characteristics and metabolic stability, suggesting potential for oral bioavailability in therapeutic applications .

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

CompoundStructureNotable Activity
Ethyl 2,4-dichlorobenzoateC9H8Cl2O2Moderate antimicrobial activity
Ethyl 2,4-difluorobenzoateC9H8F2O2Reduced anti-inflammatory effects
Ethyl 2,4-dichloro-5-methoxybenzoateC10H9Cl2O3Significant anti-inflammatory activity but less potent than the difluoromethoxy variant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate
Reactant of Route 2
Ethyl 2,4-dichloro-5-(difluoromethoxy)benzoate

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